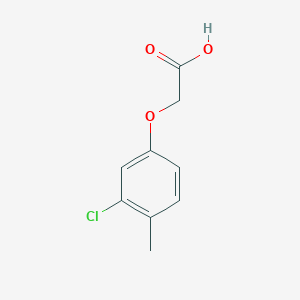

(3-Chloro-4-methylphenoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

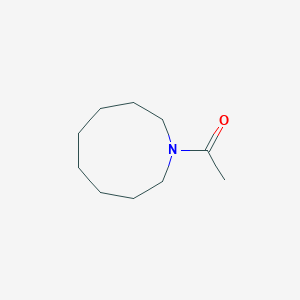

“(3-Chloro-4-methylphenoxy)acetic acid” is an isotopically labeled compound of the pesticide 4-chloro-2-methylphenoxy acetic acid (MCPA). MCPA is a widely used acidic herbicide which is soluble in water and highly effective even at low concentrations .

Synthesis Analysis

The synthesis of compounds containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion has been reported. These compounds were synthesized with variations in the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain . Another synthesis method involves the neutralization of the appropriate hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA), yielding 93–99% .Molecular Structure Analysis

The molecular formula of “this compound” is C9H9ClO3. It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 334.7±27.0 °C at 760 mmHg, and a flash point of 156.2±23.7 °C .科学的研究の応用

Impact on Tomato Gene Expression and Rhizosphere Bacterial Communities

(3-Chloro-4-methylphenoxy)acetic acid (MCPA) impacts tomato plants at a molecular level. It induces abnormal growth of lateral roots and affects nutrient and hormone uptake. However, inoculation with certain bacterial strains can mitigate these effects and enhance nutrient uptake and hormone levels, while also altering soil bacterial communities (Zhang, Guo, Xiao, Wang, & Tian, 2021).

Adsorption and Degradation in Soils

MCPA's adsorption and degradation in soils have significant implications for groundwater contamination. Adsorption varies across different herbicides and is influenced by soil organic matter and ion bridging. MCPA shows a lower potential for leaching into groundwater compared to other herbicides, with bacterial degradation as its primary dissipation mechanism in soils (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).

Role in Synthesis of Analgesic and Anti-inflammatory Compounds

MCPA derivatives have been synthesized for potential analgesic and anti-inflammatory applications. These derivatives showed significant potency in animal studies, indicating the potential for MCPA as a base compound in pharmaceutical research (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

Photocatalytic Degradation Studies

The degradation of MCPA using photocatalytic processes, particularly with Cr(III)-doped TiO2, shows promise for water treatment. This method demonstrated effective MCPA degradation and identified less harmful intermediates, suggesting a viable approach for environmental remediation (Mendiola-Alvarez, Guzmán-Mar, Turnes-Palomino, Maya-Alejandro, Hernández-Ramírez, & Hinojosa-Reyes, 2017).

Influence on Biogas-Producing Microbial Community

MCPA affects the population dynamics in anaerobic digesters. This study showed significant changes in bacterial and archaeal populations when exposed to MCPA, impacting biogas production and microbial biodiversity. This has implications for waste management and energy production (Czarny, Piotrowska-Cyplik, Lewicki, Zgoła-Grześkowiak, Wolko, Galant, Syguda, & Cyplik, 2019).

Slow-Release Formulations for Herbicides

Creating clay-protein composites for MCPA leads to slow-release formulations, significantly reducing leaching and environmental risk. This approach could potentially lower the necessary doses of MCPA for agricultural use, offering a more sustainable application method (Alromeed, Scrano, Bufo, & Undabeytia, 2015).

作用機序

Target of Action

The primary target of (3-Chloro-4-methylphenoxy)acetic acid, also known as MCPA, is the plant growth hormone auxin . Auxins are crucial for plant growth and development, regulating processes such as cell division, elongation, and differentiation .

Mode of Action

MCPA acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled, rapid growth in susceptible plants, mainly dicotyledons . The compound is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

MCPA affects the biochemical pathways associated with the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, MCPA induces rapid, uncontrolled growth, often referred to as "growing to death" . This effect is selective, killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Pharmacokinetics

The pharmacokinetics of MCPA involve its absorption through the leaves of plants and translocation to the meristems . .

Result of Action

The result of MCPA’s action is the death of susceptible plants, mainly dicotyledons . By mimicking the action of the auxin growth hormone, MCPA induces rapid, uncontrolled growth in these plants . This uncontrolled growth eventually leads to the death of the plant .

Action Environment

The action, efficacy, and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is a widely used herbicide that selectively controls broad-leaf weeds in pasture and cereal crops . .

Safety and Hazards

将来の方向性

Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion are a subject of ongoing research due to their unique properties and potential applications . The future directions of research on “(3-Chloro-4-methylphenoxy)acetic acid” could involve exploring its potential uses in these areas.

生化学分析

Biochemical Properties

(3-Chloro-4-methylphenoxy)acetic acid, like other auxins, is involved in various biochemical reactions in plants. It interacts with auxin receptors, such as the TIR1 protein, leading to the degradation of Aux/IAA proteins and the subsequent transcription of auxin-responsive genes . The nature of these interactions is typically non-covalent and reversible.

Cellular Effects

In cellular processes, this compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can stimulate cell elongation and division, promote cell differentiation, and influence the direction of root growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to auxin receptors, leading to the ubiquitination and subsequent degradation of Aux/IAA proteins. This degradation allows ARF proteins to regulate the transcription of auxin-responsive genes .

Metabolic Pathways

This compound is involved in the auxin metabolic pathway in plants. It interacts with enzymes such as auxin efflux carriers and auxin influx carriers, which are responsible for the transport of auxin in plant cells .

Transport and Distribution

This compound is transported within plant cells and tissues via specific transport proteins, including auxin efflux carriers and auxin influx carriers . These proteins help distribute the compound within the plant, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily at the plasma membrane of plant cells, where auxin transporters are located . It can also be found in the nucleus, where it interacts with auxin receptors to exert its effects on gene expression .

特性

IUPAC Name |

2-(3-chloro-4-methylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYYKYLTOMNRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2994225.png)

![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994227.png)

![5-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2994228.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2994229.png)

![4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B2994232.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2994236.png)

![4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2994238.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)